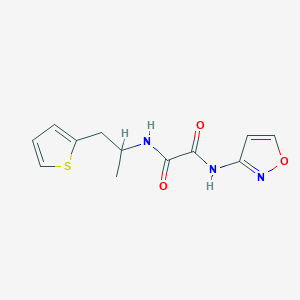

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

CAS No.: 1211831-39-8

Cat. No.: VC5203099

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211831-39-8 |

|---|---|

| Molecular Formula | C12H13N3O3S |

| Molecular Weight | 279.31 |

| IUPAC Name | N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |

| Standard InChI | InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17) |

| Standard InChI Key | BCLJHEPGYJJMAK-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2 |

Introduction

Molecular Formula:

C12H14N2O3S

Synthesis

The synthesis of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves:

-

Preparation of the isoxazole derivative: Isoxazole rings are often synthesized via cyclization reactions involving hydroxylamine and β-keto esters.

-

Functionalization with thiophene: The thiophene moiety can be introduced through alkylation or amidation reactions.

-

Formation of the oxalamide bond: The final step involves coupling an oxalyl chloride derivative with the amine-containing intermediates under controlled conditions.

Reaction Conditions:

-

Reagents: Oxalyl chloride, amines, and base catalysts (e.g., triethylamine).

-

Solvents: Organic solvents like dichloromethane or acetonitrile.

-

Temperature: Typically carried out at low temperatures to avoid side reactions.

Analytical Characterization

To confirm the structure of this compound, various spectroscopic techniques are employed:

-

NMR Spectroscopy:

-

Proton (H) NMR: Signals corresponding to aromatic protons from isoxazole and thiophene rings.

-

Carbon (C) NMR: Peaks for carbon atoms in the oxalamide and heterocyclic systems.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic amide bands (~1650 cm) for C=O stretching.

-

Signals for C-N stretching and heterocyclic vibrations.

-

Biological Significance and Applications

Compounds containing isoxazole and thiophene scaffolds often exhibit significant biological activities due to their ability to interact with biological targets.

Potential Applications:

-

Pharmacological Activity:

-

Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

-

Thiophene-containing compounds have demonstrated antifungal, antibacterial, and anticancer activities.

-

The oxalamide group may enhance binding affinity to enzymes or receptors through hydrogen bonding.

-

-

Drug Discovery:

-

This compound could serve as a lead molecule for developing inhibitors targeting enzymes like lipoxygenases or kinases.

-

Molecular docking studies could predict its interaction with specific protein targets.

-

-

Material Science:

-

Heterocyclic compounds like this one may find applications in organic electronics or as ligands in coordination chemistry.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume